Ethyl 3-hydroxyheptanoate

描述

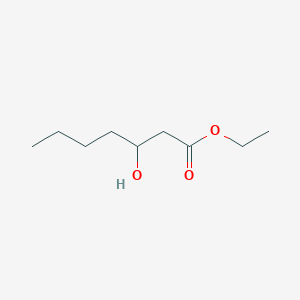

Structure

3D Structure

属性

IUPAC Name |

ethyl 3-hydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-5-6-8(10)7-9(11)12-4-2/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBSPGVLQLSZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547213 | |

| Record name | Ethyl 3-hydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126784-39-2 | |

| Record name | Ethyl 3-hydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contemporary Methodologies for the Chemical Synthesis of Ethyl 3 Hydroxyheptanoate

Stereoselective Synthesis of Ethyl 3-hydroxyheptanoate

The controlled synthesis of stereoisomers of this compound is crucial for its application in the targeted synthesis of complex molecules. Methodologies have been developed to selectively produce either enantiomers or diastereomers of this compound.

Asymmetric Catalytic Approaches to Enantiopure this compound

The generation of enantiomerically pure this compound often relies on catalytic asymmetric reactions, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.

The enantioselective reduction of the corresponding β-ketoester, ethyl 3-oxoheptanoate, is a prominent method for producing enantiopure this compound. This transformation is frequently achieved using chiral metal complexes as catalysts. For instance, ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP, have been successfully employed in the asymmetric hydrogenation of β-keto esters. orgsyn.org These reactions can achieve high enantioselectivity, yielding the desired hydroxy ester in high optical purity. orgsyn.org The choice of the chiral ligand is critical in determining the stereochemical outcome of the reduction.

Another approach involves the use of biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or isolated enzymes like carbonyl reductases. mdpi.com These biocatalytic reductions often exhibit high enantioselectivity and operate under mild conditions. mdpi.com For example, the reduction of ethyl acetoacetate (B1235776) using baker's yeast is a well-established method for producing (S)-ethyl 3-hydroxybutanoate with high enantiomeric excess. orgsyn.orgorgsyn.orgethz.ch Similar principles can be applied to the synthesis of this compound. The use of whole-cell biocatalysts offers an advantage as it circumvents the need for expensive isolated enzymes and cofactors. mdpi.com

Table 1: Examples of Ligand-Controlled Enantioselective Reductions

| Catalyst/Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ru(II)-BINAP | Methyl 3-oxobutanoate | (R) | >99% | orgsyn.org |

| Baker's Yeast | Ethyl acetoacetate | (S) | 85% | orgsyn.org |

| Kluyveromyces marxianus | Ethyl 3-oxohexanoate (B1246410) | (S) | >99% | mdpi.com |

| Aspergillus niger | Ethyl 3-oxohexanoate | (R) | >99% | mdpi.com |

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. In the context of this compound synthesis, an organocatalytic aldol-type reaction can be employed to construct the carbon skeleton with high stereocontrol. princeton.edu This approach typically involves the reaction of an aldehyde with a ketone or another aldehyde, catalyzed by a small chiral organic molecule, such as a proline derivative. researchtrends.net The resulting aldol (B89426) adduct, a β-hydroxy aldehyde, can then be esterified to yield the target this compound.

The direct asymmetric aldol reaction offers a convergent and atom-economical route to chiral β-hydroxy carbonyl compounds. princeton.educhemeurope.com The stereochemical outcome of the reaction is controlled by the chiral organocatalyst, which activates the nucleophile and/or electrophile and directs the approach of the reactants. researchtrends.net

The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule. For instance, pseudoephedrine can serve as a chiral auxiliary, which, after being converted to the corresponding amide, can direct the stereoselective alkylation at the α-position. wikipedia.org Subsequent cleavage of the auxiliary would provide a chiral precursor that can be converted to this compound.

Diastereoselective Synthesis of this compound Isomers

When the target molecule contains multiple stereocenters, diastereoselective synthesis becomes crucial. These methods aim to control the relative configuration of the stereocenters.

In substrate-controlled diastereoselective synthesis, the existing chirality in the substrate directs the formation of a new stereocenter. This strategy is particularly useful for the synthesis of specific diastereomers of this compound.

One common approach involves the reduction of a chiral β-keto ester. For example, the microbial reduction of ethyl 2-methyl-3-oxobutanoate can lead to the formation of four possible stereoisomers of ethyl 2-methyl-3-hydroxybutanoate. tandfonline.comtandfonline.com The diastereomeric ratio of the product is influenced by the choice of microorganism. tandfonline.comtandfonline.com For instance, some fungi have been shown to produce the anti-isomer with high diastereoselectivity. tandfonline.com This principle can be extended to substrates with longer alkyl chains to produce diastereomers of this compound.

Enzymatic and Biocatalytic Synthesis of this compound

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. technion.ac.il The use of enzymes or whole microbial cells can overcome many challenges associated with traditional chemical methods, including the need for harsh reagents and the difficulty of achieving high stereoselectivity.

Lipase-Catalyzed Esterification and Transesterification Reactions

Lipases are widely used biocatalysts for the synthesis of esters due to their stability, broad substrate scope, and high selectivity. acs.org These enzymes can be employed in kinetic resolution processes to separate enantiomers from a racemic mixture of this compound. In a typical kinetic resolution, one enantiomer of the racemic alcohol is selectively acylated (esterification) or deacylated (transesterification), allowing for the separation of the unreacted enantiomer and the newly formed ester. utupub.fi

For instance, Candida antarctica lipase (B570770) B (CAL-B) is a frequently used enzyme for such resolutions. mdpi.com It can catalyze the acylation of a racemic β-hydroxy ester using an acyl donor like vinyl acetate (B1210297). technion.ac.il The enzyme's preference for one enantiomer results in an enantiomerically enriched product ester and the unreacted starting alcohol of the opposite configuration. mdpi.com Similarly, lipases can catalyze the reverse reaction, alcoholysis, to produce an optically pure alcohol from its corresponding ester. technion.ac.il While specific studies on this compound are not prevalent, the principles established with homologous esters like ethyl 3-hydroxybutyrate (B1226725) are directly applicable. technion.ac.ilutupub.fi The efficiency of these resolutions is often high, achieving excellent enantiomeric excess (ee). technion.ac.il

Bioreduction of Ethyl 3-oxoheptanoate Precursors using Microorganisms or Enzymes

The most direct biocatalytic route to enantiomerically pure this compound is the asymmetric reduction of its corresponding prochiral ketone precursor, Ethyl 3-oxoheptanoate. This transformation is typically achieved using ketoreductases (KREDs) or whole microbial cells that possess reductase activity. These biocatalysts deliver the hydride from a cofactor, usually NAD(P)H, to the carbonyl group with high stereoselectivity. rsc.org

Research on the structurally similar precursor, ethyl 3-oxohexanoate, has identified several effective microorganisms. Strains of Kluyveromyces marxianus and Aspergillus niger have been shown to reduce ethyl 3-oxohexanoate to the corresponding (R)-3-hydroxyhexanoate with conversions and enantiomeric excesses both exceeding 99% after 24 hours. mdpi.com This highlights the potential of using wild-type microorganisms for producing the analogous this compound with high optical purity.

| Microorganism/Enzyme | Precursor | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Kluyveromyces marxianus (free cells) | Ethyl 3-oxohexanoate | Ethyl (R)-3-hydroxyhexanoate | >99 | >99 | mdpi.com |

| Aspergillus niger (free cells) | Ethyl 3-oxohexanoate | Ethyl (R)-3-hydroxyhexanoate | >99 | >99 | mdpi.com |

| Kluyveromyces marxianus (immobilized) | Ethyl 3-oxohexanoate | Ethyl (R)-3-hydroxyhexanoate | 99 | >99 | mdpi.comresearchgate.net |

| Rhodotorula rubra (immobilized) | tert-butyl 3-oxobutanoate | tert-butyl (R)-3-hydroxybutanoate | 80 | >99 | scielo.br |

Whole-Cell Biotransformation Methodologies

Using whole microbial cells as biocatalysts offers significant advantages over isolated enzymes. Whole-cell systems contain the necessary enzymes and have intrinsic mechanisms for cofactor regeneration, which is crucial for the economic feasibility of reductase-catalyzed reactions. scielo.br This approach avoids the costly addition of external cofactors like NAD(P)H. scielo.br

The biotransformation of β-keto esters using whole cells of yeasts, such as Saccharomyces cerevisiae (baker's yeast), and various fungi and bacteria is a well-established methodology. mdpi.com For the synthesis of this compound, whole cells would be incubated with the precursor, Ethyl 3-oxoheptanoate. The cells' metabolic machinery, particularly the activity of one or more ketoreductases, would perform the asymmetric reduction. For example, studies on the bioreduction of ethyl 3-oxohexanoate using immobilized Kluyveromyces marxianus cells in a continuous flow packed-bed reactor demonstrated high yields and enantiomeric excess, showcasing an efficient production strategy. scielo.br Immobilization of the cells, for instance in calcium alginate spheres, facilitates catalyst recovery and reuse, enhancing the process's efficiency and industrial applicability. mdpi.comscielo.br

Optimization of Biocatalytic Reaction Parameters for Enhanced Yield and Stereoselectivity

To maximize the efficiency of the biocatalytic synthesis of this compound, several reaction parameters must be optimized. These include substrate concentration, temperature, pH, and the choice of solvent or reaction medium.

High substrate concentrations can lead to enzyme inhibition or toxicity to whole cells, so finding the optimal concentration is critical. mdpi.com Temperature and pH must be adjusted to the optimal range for the specific enzyme or microorganism to ensure maximum activity and stability. For instance, many yeast-based reductions are performed at around 30°C and a pH of 6.0-7.0. mdpi.com

The use of a biphasic system, consisting of an aqueous phase containing the biocatalyst and an organic phase to dissolve the often poorly water-soluble substrate and product, can significantly improve reaction performance. nih.gov This approach can alleviate substrate inhibition and simplify product recovery. Furthermore, in whole-cell systems, the addition of a co-substrate like glucose is often necessary to provide the energy and reducing equivalents for cofactor regeneration. scielo.br Optimization of flow rate in continuous systems is also crucial; lower flow rates generally lead to higher conversion rates by increasing the residence time of the substrate with the catalyst. scielo.br

| Parameter | Effect on Bioreduction | Example from Analogue Synthesis | Reference |

| Substrate Concentration | High concentrations can be inhibitory or toxic. | Optimal concentrations for ethyl 3-oxohexanoate reduction by K. marxianus were found to be effective up to 10 g/L. | mdpi.comresearchgate.net |

| Immobilization | Facilitates catalyst reuse and can improve stability. | K. marxianus immobilized in calcium alginate spheres showed excellent reusability and efficiency. | mdpi.comscielo.br |

| pH | Affects enzyme activity and stability. | Optimal pH for many yeast reductases is in the neutral range (6.0-7.0). | mdpi.com |

| Co-solvent/Biphasic System | Improves solubility of non-polar substrates and can reduce toxicity. | A water/n-butyl acetate system was effective for the production of (S)-4-chloro-3-hydroxybutanoate ethyl ester. | nih.gov |

| Flow Rate (Continuous) | Lower flow rates increase residence time and conversion. | Decreasing flow rate from 0.2 mL/min to 0.075 mL/min increased conversion of ethyl 3-oxohexanoate. | scielo.br |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the high selectivity of biocatalytic reactions with the versatility of traditional chemical methods. utupub.fi This approach can create more efficient and novel routes to complex molecules like optically pure this compound. acs.orgutupub.fi

A common chemoenzymatic strategy involves an initial enzymatic kinetic resolution of a racemic mixture, followed by chemical modification of the separated enantiomers. For example, a lipase-catalyzed resolution could provide both (R)- and (S)-Ethyl 3-hydroxyheptanoate with high enantiomeric purity. technion.ac.il These enantiomerically pure intermediates can then be used in subsequent, non-enzymatic chemical reactions to build more complex target molecules.

Another powerful chemoenzymatic route involves the enzymatic generation of a chiral intermediate that is difficult to access chemically, followed by chemical steps to reach the final product. For instance, the bioreduction of Ethyl 3-oxoheptanoate can provide enantiopure (R)- or (S)-Ethyl 3-hydroxyheptanoate, which can then undergo further chemical transformations like protection, chain elongation, or functional group interconversion to synthesize valuable pharmaceutical or fine chemical products. nih.gov The synthesis of the Taxol C-13 side chain, for example, has been successfully achieved via a chemoenzymatic route starting from an enzymatically produced chiral epoxide. google.com

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly integral to the development of new synthetic methods. core.ac.uk Biocatalysis is inherently a green technology because enzymes operate under mild conditions (neutral pH, ambient temperature and pressure) in aqueous media, reducing energy consumption and avoiding the need for toxic solvents and reagents. utupub.ficore.ac.uk

The synthesis of β-hydroxy esters like this compound can incorporate several green chemistry principles:

Use of Biocatalysts: As detailed above, using enzymes and whole cells replaces hazardous chemical reductants or catalysts. core.ac.uk

Renewable Feedstocks: While not always the case for the carbon backbone, the use of glucose as a co-substrate in whole-cell biotransformations utilizes a renewable resource. scielo.br

Safer Solvents: Research into replacing conventional organic solvents with greener alternatives like glycerol (B35011) or deep eutectic solvents (DESs) is ongoing. blogspot.combohrium.com Glycerol, a byproduct of biodiesel production, has been shown to be an effective medium for the reduction of β-keto esters. blogspot.com

Solvent-Free Reactions: Lipase-catalyzed transesterifications can often be run under solvent-free conditions, which minimizes waste and simplifies downstream processing. technion.ac.ilresearchgate.net

Atom Economy: Asymmetric bioreduction of a β-keto ester to a β-hydroxy ester is an addition reaction with 100% atom economy, a key principle of green chemistry. core.ac.uk

Process Intensification: The use of immobilized biocatalysts in continuous flow reactors not only improves efficiency but also reduces the reactor footprint and waste generation compared to batch processes. rsc.orgscielo.br

Solvent-Free and Aqueous Medium Synthesis

The shift away from volatile and often toxic organic solvents is a central theme in modern organic synthesis. For the production of β-hydroxy esters like this compound, significant progress has been made in developing synthetic routes that operate in aqueous media or under solvent-free conditions.

Aqueous Medium Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical methods for producing enantiomerically pure β-hydroxy esters. rsc.org These reactions are typically conducted in aqueous environments under mild conditions, offering high regio- and enantioselectivity. rsc.org

The asymmetric reduction of the corresponding β-keto ester, ethyl 3-oxoheptanoate, is a primary strategy. This transformation is effectively catalyzed by whole microbial cells or isolated enzymes.

Whole-Cell Biocatalysis: Various microorganisms are adept at reducing β-keto esters.

Yeast species, particularly Saccharomyces cerevisiae (baker's yeast) and various Candida species, are widely used. amazonaws.comtandfonline.comorgsyn.org For instance, the asymmetric reduction of ethyl 3-oxobutanoate can be performed by adding baker's yeast to a fermenting aqueous sugar solution, yielding the corresponding (S)-β-hydroxy ester. tandfonline.comorgsyn.org

Candida parapsilosis is a rich source of stereospecific oxidoreductases (carbonyl reductases) capable of reducing a wide array of keto esters to their corresponding (R)- or (S)-alcohols with high enantiomeric excess. amazonaws.comnih.govresearchgate.netoup.com Studies on the reduction of ethyl-4-chloro-3-oxobutanoate using C. parapsilosis in an aqueous medium have achieved a product concentration of 230 g/L with an enantiomeric excess greater than 99%. oup.com

Actinomycetes strains, such as those from the genera Agromyces and Gordonia, have also been explored as novel biocatalysts for the stereoselective reduction of carbonyl compounds, including α- and β-keto esters, in aqueous saline solutions. scirp.org

Isolated Enzyme Systems: The use of isolated ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers advantages in terms of specificity and easier downstream processing. These enzymatic reductions are often coupled with a cofactor regeneration system and are performed in aqueous buffers. rsc.orgacs.org Researchers have developed self-sufficient heterogeneous biocatalysts by immobilizing both the reductase and the necessary redox cofactors, allowing for the asymmetric reduction of β-keto esters without the external addition of expensive NAD(P)H. rsc.org

Alternative Aqueous Media: Glycerol, a biodegradable and non-toxic solvent, has been successfully used as a reaction medium for the chemical reduction of β-ketoesters with sodium borohydride (B1222165) (NaBH₄). blogspot.com This method presents a greener alternative to using traditional organic solvents like methanol (B129727). blogspot.com

Aqueous-Organic Biphasic Systems: To overcome potential issues of substrate or product inhibition and to facilitate product recovery, aqueous-organic biphasic systems have been developed. In the synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, a biphasic system using dibutyl phthalate (B1215562) as the organic phase allowed for a more efficient bioconversion compared to a monophasic aqueous system, achieving a high product concentration in the organic phase. nih.gov

Table 1: Examples of Biocatalytic Reduction of β-Keto Esters in Aqueous Media

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Ethyl 3-oxohexanoate | Kluyveromyces marxianus (free cells) | Ethyl 3-hydroxyhexanoate (B1247844) | >99% | 99% | mdpi.com |

| Ethyl 3-oxobutanoate | Baker's Yeast (S. cerevisiae) | (S)-Ethyl 3-hydroxybutanoate | 70% | 94% | orgsyn.org |

| Ethyl 4-chloro-3-oxobutanoate | Candida parapsilosis ATCC 7330 | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 95% | >99% | oup.com |

| Ethyl 2-oxoheptanoate | Agromyces sp. NBRC109063 | Ethyl (S)-2-hydroxyheptanoate | >99% | >99% e.e. (S) | scirp.org |

Solvent-Free Synthesis

Solvent-free reactions minimize waste and can lead to improved reaction rates and selectivity. A key contemporary method applicable to the synthesis of chiral β-hydroxy esters is enzymatic kinetic resolution.

Enzymatic Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of both enantiomers. The transesterification or acylation of racemic ethyl 3-hydroxybutanoate using lipase from Candida antarctica B (CALB) under solvent-free conditions has been demonstrated. researchgate.netresearchgate.net For example, the enantioselective acylation of racemic ethyl 3-hydroxybutanoate with isopropenyl acetate catalyzed by CALB can produce ethyl (R)-acetoxybutanoate and leave the unreacted (S)-ethyl 3-hydroxybutanoate, both with high enantiomeric purity. researchgate.net This two-step process, involving solvent-free acetylation followed by alcoholysis, has been scaled up for multi-kilogram production of both (R)- and (S)-enantiomers of ethyl 3-hydroxybutyrate. researchgate.net

Atom Economy and Waste Minimization in Synthetic Routes

The principles of green chemistry are integral to the development of modern synthetic methodologies. The focus is not only on the chemical yield but also on the efficiency of atom utilization and the minimization of waste generated throughout the process.

Green Chemistry Metrics

Several metrics are used to evaluate the sustainability of a chemical process core.ac.uk:

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. core.ac.uk Reactions with high atom economy, such as additions and rearrangements, are inherently efficient as they generate few or no byproducts. core.ac.uk

Environmental Factor (E-Factor): The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process, with an ideal value of zero. core.ac.uk

Reaction Mass Efficiency (RME): RME is the ratio of the mass of the isolated product to the total mass of all reactants used in the reaction. blogspot.comcore.ac.uk

Strategies for Improving Efficiency

Contemporary synthetic strategies for β-hydroxy esters like this compound inherently incorporate features that improve atom economy and reduce waste.

Catalytic Routes: The use of catalysts, particularly enzymes, is a cornerstone of green synthesis. Catalytic reductions of β-keto esters are highly atom-economical as the reducing equivalents (e.g., from a co-substrate like 2-propanol or glucose) are transferred to the substrate without the catalyst being consumed. rsc.orgacs.org This contrasts sharply with stoichiometric reducing agents like NaBH₄, where the boron-containing byproducts contribute to a lower atom economy and generate waste.

Waste as a Resource: A broader approach to waste minimization involves using waste from other industrial processes as a starting material. For instance, waste cooking oil has been successfully used as a carbon source for the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), a related polymer containing hydroxyalkanoate monomers. researchgate.net This approach turns a polluting waste stream into a value-added biodegradable product. researchgate.net

Process Intensification: Continuous flow reactors, such as packed bed reactors with immobilized enzymes, offer significant advantages for waste minimization. rsc.orgresearchgate.net They allow for efficient catalyst recycling, smaller reactor volumes, and better control over reaction parameters, leading to higher productivity and reduced waste generation compared to batch processes. rsc.org A continuous flow system for producing ethyl 3-(R)-hydroxybutyrate demonstrated excellent operational stability over 21 days, achieving high turnover numbers for both the enzyme and the cofactor. rsc.org

Mechanistic Investigations and Reactivity Studies of Ethyl 3 Hydroxyheptanoate

Chemical Transformations Involving the Hydroxyl Moiety

The secondary hydroxyl group in ethyl 3-hydroxyheptanoate is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more elaborate molecular architectures.

Oxidation Reactions and Derived Products

The oxidation of the hydroxyl group in β-hydroxy esters like this compound typically yields the corresponding β-keto ester. This transformation is a fundamental process in organic synthesis, providing access to a class of compounds with significant utility as building blocks. Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide under acidic conditions can be employed for this purpose. The resulting product, ethyl 3-oxoheptanoate, is a valuable intermediate for various carbon-carbon bond-forming reactions.

Table 1: Oxidation of Hydroxy Esters

| Starting Material | Oxidizing Agent | Product | Reference |

| This compound | Potassium permanganate (acidic) | Ethyl 3-oxoheptanoate | |

| Ethyl 3-hydroxyhexanoate (B1247844) | Potassium permanganate or chromium trioxide | 3-oxohexanoic acid |

This table illustrates common oxidation reactions of β-hydroxy esters and their resulting keto-ester products.

Esterification and Etherification Studies

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form new esters. This reaction is often catalyzed by acids or promoted by coupling agents. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding acetate (B1210297) ester. rsc.org Similarly, etherification, the formation of an ether linkage, can be achieved under appropriate conditions, though it is less commonly reported for this specific compound compared to esterification. These reactions are significant for creating derivatives with altered physical and biological properties.

Nucleophilic Substitution Reactions at the Hydroxyl Center

The hydroxyl group is a poor leaving group; therefore, direct nucleophilic substitution is not feasible. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is often achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. libretexts.org For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride, which can then be displaced by a nucleophile. This two-step process allows for the introduction of a wide range of functionalities at the C-3 position.

Reactions Involving the Ester Functionality

The ethyl ester group of this compound is also susceptible to various chemical transformations, providing another avenue for molecular modification.

Hydrolysis and Transesterification Kinetics and Mechanisms

The ester group can be hydrolyzed back to the parent carboxylic acid, 3-hydroxyheptanoic acid, and ethanol (B145695). This reaction can be catalyzed by either an acid or a base. evitachem.com Base-catalyzed hydrolysis (saponification) is typically irreversible, while acid-catalyzed hydrolysis is an equilibrium process.

Transesterification involves the exchange of the ethyl group with another alcohol moiety. This reaction is often catalyzed by an acid or a base, or by enzymes such as lipases. mdpi.com For example, lipase-catalyzed transesterification can be used for the kinetic resolution of racemic mixtures of similar β-hydroxy esters. mdpi.comresearchgate.nettechnion.ac.il The efficiency and selectivity of these enzymatic reactions are influenced by factors such as the choice of enzyme, solvent, and the structure of the alcohol. researchgate.net

Table 2: Lipase-Catalyzed Reactions of β-Hydroxy Esters

| Substrate | Enzyme | Reaction Type | Product | Reference |

| Racemic ethyl 3-hydroxybutyrate (B1226725) | Candida antarctica Lipase (B570770) B (CAL-B) | Transesterification with (R)-1,3-butanediol | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | mdpi.com |

| Racemic ethyl 3-hydroxybutyrate | Candida antarctica Lipase B (CAL-B) | Acetylation with vinyl acetate | (S)-ethyl 3-hydroxybutyrate and (R)-ethyl 3-acetoxybutyrate | researchgate.net |

This table provides examples of enzymatic reactions used for the kinetic resolution and transformation of β-hydroxy esters.

Reduction Reactions to Diols and Other Derivatives

The ester functionality of this compound can be reduced to a primary alcohol, yielding the corresponding 1,3-diol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as they can reduce both the ester and the hydroxyl group (if it is not protected). The resulting diol, heptane-1,3-diol, is a valuable chiral building block in its own right. Milder reducing agents may selectively reduce the ester under specific conditions.

Table 3: Reduction of β-Hydroxy Esters

| Starting Material | Reducing Agent | Product | Reference |

| Ethyl 3-hydroxyoctanoate (B1259324) | Lithium aluminum hydride | Ethyl 3-hydroxyoctanol | |

| Ethyl 3-hydroxyhexanoate | Lithium aluminum hydride or sodium borohydride (B1222165) | 3-ethylhexanol |

This table shows examples of reducing agents used for the conversion of β-hydroxy esters to their corresponding diols or other reduced derivatives.

Based on a comprehensive review of available scientific literature, detailed information specifically concerning the mechanistic investigations and reactivity studies of This compound is not extensively available. Research has more prominently focused on analogous compounds such as ethyl 3-hydroxybutanoate, ethyl 3-hydroxyhexanoate, and ethyl 3-hydroxyoctanoate.

Therefore, it is not possible to provide a detailed article on this compound that strictly adheres to the requested outline covering its role as a specific precursor in complex natural product synthesis, its use as an intermediate for chiral lactones, its application in polymer chemistry, or specific studies on its stereochemical stability and reaction pathway elucidation.

General principles of reactivity for β-hydroxy esters can be inferred, but specific research findings and data tables for this compound as requested are absent from the reviewed sources.

Biological and Biochemical Research Perspectives on Ethyl 3 Hydroxyheptanoate

Natural Occurrence and Distribution Research in Biological Systems

Research into the natural presence of ethyl 3-hydroxyheptanoate is limited; however, studies have identified its precursor, 3-hydroxyheptanoate, as a constituent of microbial biopolymers.

Currently, there is a lack of specific scientific literature identifying this compound as a naturally occurring volatile compound in fermented products and food systems. While structurally similar compounds, such as ethyl 3-hydroxyhexanoate (B1247844) and ethyl 3-hydroxyoctanoate (B1259324), have been detected in fermented beverages like wine, cider, and fermented juices, the presence of the seven-carbon chain variant, this compound, has not been explicitly documented in these matrices. hmdb.cafoodb.canih.gov

The direct detection of this compound in plant metabolomes has not been reported in the reviewed literature. However, its acid moiety, 3-hydroxyheptanoate, has been confirmed as a component of microbial metabolomes. It exists as a monomeric unit within medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are energy and carbon storage polyesters synthesized by various bacteria. mdpi.com

For instance, research on Pseudomonas putida KT244 demonstrated that when the bacterium is cultured on nonanoic acid, it accumulates a PHA polymer containing both (R)-3-hydroxynonanoic acid and (R)-3-hydroxyheptanoic acid monomers. mdpi.com In this specific study, the resulting polymer had a molar ratio of 7:3 for 3-hydroxynonanoate to 3-hydroxyheptanoate monomers, confirming the presence of the 3-hydroxyheptanoate structure within the microbial-synthesized polymer. mdpi.com

| Organism | Biological Matrix | Substrate | Observed Form | Reference |

|---|---|---|---|---|

| Pseudomonas putida KT244 | Polyhydroxyalkanoate (PHA) | Nonanoic acid | (R)-3-hydroxyheptanoic acid monomer (30 mol% of polymer) | mdpi.com |

Biosynthetic Pathways and Enzymatic Formation

The biosynthesis of 3-hydroxyheptanoate is primarily understood in the context of mcl-PHA production in microorganisms, involving specific enzymatic pathways that create the necessary (R)-3-hydroxyacyl-CoA precursors.

Microorganisms such as Pseudomonas species are capable of synthesizing mcl-PHAs, including monomers like 3-hydroxyheptanoate, from simple, structurally unrelated carbon sources such as glucose, ethanol (B145695), or gluconate. nih.gov This process relies on the cell's fatty acid de novo synthesis pathway. nih.gov In this pathway, acetyl-CoA is iteratively elongated to build longer acyl chains. Intermediates from this pathway, specifically (R)-3-hydroxyacyl-CoAs, are diverted towards PHA synthesis. researchgate.net The key precursor for the incorporation of the heptanoate (B1214049) monomer is (R)-3-hydroxyheptanoyl-CoA. researchgate.net The subsequent esterification to form this compound would require the presence of ethanol and an appropriate esterifying enzyme, a process commonly observed in fermentative microbes like yeast. mimedb.orgymdb.ca

The formation of the 3-hydroxyheptanoate moiety is catalyzed by a series of specific enzymes that are part of the PHA biosynthetic pathway.

PHA Synthase (PhaC) : This is the key enzyme that polymerizes (R)-3-hydroxyacyl-CoA monomers into the PHA chain. mdpi.com Class II PHA synthases, found in bacteria like Pseudomonas oleovorans and Pseudomonas putida, are specific for medium-chain-length substrates (C6 to C14), which includes 3-hydroxyheptanoyl-CoA. nih.govmdpi.com

3-Hydroxyacyl-ACP:CoA Transacylase (PhaG) : This enzyme provides a crucial link between the fatty acid de novo synthesis pathway and PHA production. It converts (R)-3-hydroxyacyl-acyl carrier protein (ACP) intermediates from fatty acid synthesis into the (R)-3-hydroxyacyl-CoA substrates required by PHA synthase. nih.gov

(R)-specific Enoyl-CoA Hydratase (PhaJ) : This enzyme can also supply precursors by hydrating trans-2-enoyl-CoA intermediates, which are typically generated during the β-oxidation of fatty acids, to form the necessary (R)-3-hydroxyacyl-CoA monomers. asm.org

3-Hydroxyacyl-CoA Dehydrogenase : Enzymes with this activity are involved in producing the 3-hydroxy functional group. For example, a 3-hydroxyacyl-CoA dehydrogenase is noted to convert N-acetyl-7-amino-3-oxoheptanoyl-CoA into N-acetyl-7-amino-3-hydroxyheptanoyl-CoA, demonstrating its role in the formation of a 3-hydroxy group on a seven-carbon chain. google.com

| Enzyme | Class/Function | Role in Pathway | Typical Organisms | Reference |

|---|---|---|---|---|

| PHA Synthase (PhaC) | Class II Polymerase | Polymerizes (R)-3-hydroxyheptanoyl-CoA into PHA. | Pseudomonas spp. | mdpi.com |

| 3-Hydroxyacyl-ACP:CoA Transacylase (PhaG) | Transacylase | Links fatty acid de novo synthesis to PHA pathway. | Pseudomonas putida | nih.gov |

| (R)-specific Enoyl-CoA Hydratase (PhaJ) | Hydratase | Generates (R)-3-hydroxyacyl-CoA from β-oxidation intermediates. | Aeromonas caviae, Pseudomonas aeruginosa | asm.org |

| 3-Hydroxyacyl-CoA Dehydrogenase | Dehydrogenase | Reduces a 3-ketoacyl group to a 3-hydroxyacyl group. | General metabolism | google.com |

Biotransformation and Metabolic Fates in Model Biological Systems

Direct research on the biotransformation and metabolic fate of exogenously supplied this compound is not available in the reviewed scientific literature. The metabolic pathway would likely begin with hydrolysis of the ester bond by esterase enzymes to yield ethanol and 3-hydroxyheptanoic acid.

The subsequent fate of 3-hydroxyheptanoic acid is not definitively established. Studies in rat liver fractions investigating the metabolism of 3-hydroxy monocarboxylic acids showed that acids with chain lengths of C10 or longer were metabolized via ω- and (ω-1)-hydroxylation, while 3-hydroxyhexanoic acid (C6) and 3-hydroxyoctanoic acid (C8) were not metabolized by this system. ebi.ac.uk The fate of 3-hydroxyheptanoic acid (C7) was not addressed in this study, leaving its metabolic pathway in this specific model system unclear. ebi.ac.uk Generally, hydroxy fatty acids can be substrates for β-oxidation pathways. researchgate.netebi.ac.uk

Enzymatic Hydrolysis by Esterases

The enzymatic hydrolysis of this compound involves the cleavage of the ester bond to yield 3-hydroxyheptanoic acid and ethanol. This reaction is catalyzed by a class of enzymes known as esterases, which are a subset of hydrolases. Lipases, which are technically esterases that act on lipid substrates, are also widely employed for this transformation, often exhibiting high levels of stereoselectivity.

The general reaction can be depicted as follows:

Research into the enzymatic hydrolysis of structurally similar β-hydroxy esters, such as ethyl 3-hydroxybutanoate and ethyl 3-hydroxyhexanoate, provides significant insight into the potential biocatalytic behavior of this compound. Studies have shown that various lipases and esterases can catalyze the hydrolysis of these esters, often with a preference for one enantiomer over the other, a process known as kinetic resolution. This is particularly valuable for the production of optically pure β-hydroxy acids or the remaining unreacted ester, which are important chiral building blocks in organic synthesis. researchgate.netnih.gov

For instance, lipases from Candida antarctica (specifically Lipase (B570770) B, often immobilized as Novozym 435), Candida rugosa, and Pseudomonas species have been extensively studied for their ability to resolve racemic mixtures of β-hydroxy esters through hydrolysis or transesterification. nih.govebi.ac.uknih.gov The enantioselectivity of the enzyme is a critical parameter, often expressed as the enantiomeric ratio (E value). While direct data for this compound is limited, the behavior of homologous esters with different enzymes offers a predictive framework.

Table 1: Examples of Enzymatic Hydrolysis/Resolution of Related β-Hydroxy Esters

| Enzyme | Substrate | Reaction Type | Key Finding |

| Candida antarctica Lipase B (CAL-B) | Racemic Ethyl 3-hydroxybutyrate (B1226725) | Acetylation | Yielded (S)-ethyl 3-hydroxybutyrate and (R)-ethyl 3-acetoxybutyrate. ebi.ac.uk |

| Candida antarctica Lipase B (CAL-B) | Racemic Ethyl 3-hydroxybutyrate | Hydrolysis of acetoxy derivative | Produced optically pure (R)-ethyl 3-hydroxybutyrate from the (R)-enriched acetoxy ester. ebi.ac.uk |

| Pig Liver Esterase (PLE) | MPEG-supported carbonate of a secondary alcohol | Hydrolysis | Demonstrated low enantioselectivity for this specific substrate. |

| Candida rugosa Lipase | Racemic Ethyl 3-hydroxybutyrate | Hydrolysis | Used in studies for producing optically active derivatives. nih.gov |

This table presents data for related compounds to illustrate the principles of enzymatic hydrolysis in this class of molecules.

The hydrolysis is typically carried out in aqueous buffer systems, or in biphasic systems to facilitate product separation. The reaction conditions, such as pH, temperature, and substrate concentration, are optimized to maximize enzyme activity and stability.

Microbial Degradation Pathways and Intermediates

The microbial degradation of this compound is presumed to initiate with enzymatic hydrolysis, as described in the previous section, carried out by extracellular or intracellular microbial esterases. This initial step releases 3-hydroxyheptanoic acid and ethanol into the microbial cell. Both products can then be channeled into central metabolic pathways for energy and biomass production.

Ethanol is readily metabolized by most microorganisms through oxidation to acetaldehyde (B116499) and then to acetyl-CoA.

The degradation of the 3-hydroxyheptanoic acid component is likely to proceed via the β-oxidation pathway, a core process in fatty acid metabolism. The intermediates expected from the degradation of 3-hydroxyheptanoic acid are sequentially shortened acyl-CoA esters.

A proposed pathway for the microbial degradation of 3-hydroxyheptanoic acid is as follows:

Activation: 3-hydroxyheptanoic acid is first activated to its coenzyme A (CoA) thioester, 3-hydroxyheptanoyl-CoA, by an acyl-CoA synthetase.

Oxidation: The hydroxyl group at the C-3 position is oxidized to a keto group by a hydroxyacyl-CoA dehydrogenase, yielding 3-ketoheptanoyl-CoA.

Thiolysis: A thiolase enzyme catalyzes the cleavage of 3-ketoheptanoyl-CoA, releasing acetyl-CoA and a new acyl-CoA molecule that is two carbons shorter, which in this case would be pentanoyl-CoA (valeryl-CoA).

Further Oxidation Cycles: Pentanoyl-CoA would then undergo further rounds of β-oxidation. It would be dehydrogenated, hydrated, oxidized, and cleaved to yield propionyl-CoA and acetyl-CoA.

Metabolism of End Products: The resulting acetyl-CoA molecules enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and H₂O, generating ATP. Propionyl-CoA can be converted to succinyl-CoA (an intermediate of the TCA cycle) through various carboxylation pathways.

Table 2: Putative Intermediates in the Microbial Degradation of this compound

| Initial Compound | Hydrolysis Products | Key Intermediates in β-Oxidation of the Acid Moiety | Final Metabolic Products |

| This compound | 3-hydroxyheptanoic acid, Ethanol | 3-hydroxyheptanoyl-CoA, 3-ketoheptanoyl-CoA, Pentanoyl-CoA, 3-hydroxypentanoyl-CoA, 3-ketopentanoyl-CoA, Propionyl-CoA, Acetyl-CoA | CO₂, H₂O, Biomass |

This table outlines a hypothesized degradation pathway based on established principles of fatty acid metabolism.

This pathway is consistent with the known microbial degradation of other polyhydroxyalkanoates (PHAs), which are polyesters of various hydroxyalkanoic acids. frontiersin.orgnih.gov Microorganisms capable of degrading PHAs often possess the necessary enzymatic machinery, including depolymerases (esterases), dehydrogenases, and thiolases, to break down and utilize these compounds. frontiersin.org

Ecological Significance and Inter-Species Communication Research

The ecological roles of this compound are not extensively documented, but inferences can be drawn from the study of similar volatile organic compounds (VOCs). Many short- and medium-chain esters, including related β-hydroxy esters, are found naturally as aroma and flavor components in fruits, flowers, and fermented products like wine and cider. acs.org For example, ethyl 3-hydroxyhexanoate is a key volatile compound in fruits such as pineapples and grapes. frontiersin.org These aromatic compounds are crucial for plant-animal interactions, acting as attractants for pollinators and seed dispersers. The fruity and pleasant odor associated with such esters suggests a potential role for this compound in similar ecological contexts.

Beyond their role as flavorants, some hydroxyalkanoic acids and their derivatives function as semiochemicals, mediating communication between organisms. A notable example is (R)-3-hydroxybutyric acid, the core acid of the closely related ethyl 3-hydroxybutanoate, which has been identified as a sex pheromone in the spider Linyphia triangularis. ebi.ac.uk This demonstrates that molecules of this structural class can carry specific biological information and elicit behavioral responses, a cornerstone of chemical ecology.

Research into quorum sensing, a form of cell-to-cell communication in bacteria, has identified various small molecules that regulate gene expression related to virulence and biofilm formation. While direct evidence involving this compound is lacking, the disruption of these communication systems is an active area of research. researchgate.net Given its structure, it is plausible that this compound or its hydrolysis products could interact with bacterial signaling pathways, although this remains a speculative area for future investigation. The presence of related compounds like ethyl 3-hydroxyoctanoate in fermented beverages indicates its production by microorganisms such as yeast. The metabolic production of such esters can influence the microbial ecology of a given niche.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is indispensable for the isolation and quantification of Ethyl 3-hydroxyheptanoate from reaction mixtures, biological samples, or other complex matrices. The selection of a specific chromatographic technique is dictated by the analytical goal, whether it is trace-level detection, isomeric separation, or enantiomeric purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds like this compound, even at trace levels. In this method, the sample is vaporized and separated based on boiling point and polarity on a capillary column before being fragmented and detected by a mass spectrometer. thepharmajournal.com This is particularly useful for analyzing the compound in complex biological or environmental samples where numerous other components are present. researchgate.net

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 174 | [C₉H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 159 | [M - CH₃]⁺ | Loss of terminal methyl group |

| 129 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group (-OEt) |

| 101 | [CH(OH)CH₂COOCH₂CH₃]⁺ | Cleavage of the butyl side chain |

| 71 | [CH(OH)CH₂C(O)]⁺ | McLafferty rearrangement product |

| 45 | [OCH₂CH₃]⁺ | Ethoxy group fragment |

For trace analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte. This significantly enhances sensitivity and selectivity, allowing for detection in intricate matrices. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of compounds that may be non-volatile or thermally unstable, making it a suitable alternative to GC. For a compound like this compound, HPLC is particularly effective for separating it from its structural isomers or other non-volatile components in a mixture. The separation is typically achieved using a reverse-phase column, such as a Newcrom R1 or a C18 column. sielc.comsielc.com

A typical HPLC method involves a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The components of the mixture are separated based on their differential partitioning between the stationary phase of the column and the mobile phase.

While HPLC can separate structural isomers, its true power in the context of chiral molecules like this compound is realized when using chiral stationary phases (CSPs). For instance, a method developed for the enantiomers of Ethyl 3-hydroxybutyrate (B1226725) utilized a Chiralcel OD-H column with a mobile phase of n-hexane and isopropyl alcohol. This approach successfully separates the (R) and (S) enantiomers, which is a critical form of isomer separation.

Table 2: Example HPLC Conditions for Separation of β-Hydroxy Ester Enantiomers

| Parameter | Condition | Source |

|---|---|---|

| Column | Chiralcel OD-H (4.6 mm x 250 mm, 5 µm) | |

| Mobile Phase | n-Hexane / Isopropyl Alcohol (100:5 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Temperature | 25 °C | |

| Detection | UV or other suitable detector |

Note: These conditions were established for Ethyl 3-hydroxybutyrate and serve as a starting point for method development for this compound.

Determining the enantiomeric excess (e.e.) is fundamental in asymmetric synthesis, and chiral gas chromatography is a primary method for this analysis. ic.ac.uknih.gov This technique employs a capillary column coated with a chiral stationary phase (CSP), which interacts differently with the two enantiomers of a chiral compound. gcms.cz

For β-hydroxy esters, cyclodextrin-based columns, such as those with β-cyclodextrin derivatives, are highly effective. nih.govacs.org The toroidal shape of the cyclodextrin (B1172386) molecule creates a chiral environment where the (R) and (S) enantiomers of this compound can form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. gcms.cz

In some cases, derivatization of the analyte can enhance separation. For example, the hydroxyl group of a β-hydroxy ester can be derivatized with trifluoroacetic anhydride (B1165640). researchgate.net This not only increases the volatility of the compound but can also alter the enantioselective interactions with the stationary phase, potentially improving resolution and peak shape. nih.gov The enantiomeric excess is calculated by comparing the integrated peak areas of the two separated enantiomers. libretexts.org

Table 3: Typical Chiral GC System Components for Enantiomeric Purity Analysis

| Component | Description/Example | Purpose |

|---|---|---|

| Chiral Column | Cyclodextrin-based CSP (e.g., β-DEX, Chiraldex GTA) | Differential interaction with enantiomers to achieve separation. nih.govnih.gov |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Injector | Split/Splitless | Introduces a small, precise volume of the sample. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for quantification; MS provides structural confirmation. |

| Derivatizing Agent | Trifluoroacetic Anhydride (optional) | Increases volatility and can improve peak shape and resolution. nih.govresearchgate.net |

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques provide detailed information about the molecular structure of this compound and are invaluable for monitoring its formation during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.org

NMR is particularly useful for real-time monitoring of chemical reactions. researchgate.net For instance, in the synthesis of this compound via the reduction of its corresponding ketoester (Ethyl 3-oxoheptanoate), ¹H NMR can be used to track the progress of the reaction. This would involve observing the disappearance of the signal for the α-protons adjacent to the ketone and the appearance of signals corresponding to the protons on the carbon bearing the newly formed hydroxyl group and the hydroxyl proton itself. The relative integration of these signals allows for the quantification of starting material, product, and any intermediates over time.

Based on the known spectra of analogous compounds like Ethyl 3-hydroxybutyrate, the characteristic chemical shifts for this compound can be predicted. rsc.orgchemicalbook.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| CH₃ (terminal, on butyl chain) | ~0.9 | ~14.0 |

| CH₂ (internal, on butyl chain) | ~1.3-1.5 | ~22-32 |

| CH(OH) | ~4.0-4.2 | ~68.0 |

| CH₂(C=O) | ~2.4-2.6 | ~42.0 |

| O-H | Variable (broad singlet) | - |

| C=O (ester) | - | ~172.0 |

| O-CH₂ | ~4.1 | ~60.5 |

| O-CH₂-CH₃ | ~1.2 | ~14.2 |

Note: Predicted values are based on standard chemical shift tables and data from Ethyl 3-hydroxybutyrate. The solvent is typically CDCl₃, and shifts are referenced to Tetramethylsilane (TMS). docbrown.info

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.gov In the context of a chemical transformation, such as the reduction of Ethyl 3-oxoheptanoate to this compound, IR spectroscopy is exceptionally useful for confirming the conversion.

The key transformation is the conversion of a ketone functional group into a secondary alcohol. This change is easily monitored by IR spectroscopy:

Disappearance of the Ketone C=O Stretch: The starting material, Ethyl 3-oxoheptanoate, would exhibit a sharp, strong absorption band around 1715 cm⁻¹ for the ketone carbonyl, in addition to the ester carbonyl band around 1740 cm⁻¹. Upon successful reduction, this ketone peak would disappear.

Appearance of the O-H Stretch: The product, this compound, possesses a hydroxyl group, which gives rise to a characteristic broad and strong absorption band in the region of 3200-3600 cm⁻¹. chegg.comchegg.com

Presence of the Ester C=O Stretch: The ester functional group remains unchanged throughout the reaction and its strong C=O stretching absorption (typically ~1730-1750 cm⁻¹) should be present in both the starting material and the final product. chegg.com

Table 5: Key IR Absorption Bands for Monitoring the Synthesis of this compound

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Significance in Transformation |

|---|---|---|---|

| O-H (Alcohol) | 3600 - 3200 | Strong, Broad | Appears in product, confirming reduction. chegg.com |

| C-H (sp³) | 3000 - 2850 | Strong, Sharp | Present in starting material and product. |

| C=O (Ester) | 1750 - 1730 | Strong, Sharp | Present in starting material and product. chegg.com |

| C=O (Ketone) | ~1715 | Strong, Sharp | Disappears from starting material upon reduction. |

| C-O (Ester/Alcohol) | 1300 - 1000 | Medium-Strong | Present in starting material and product, may shift slightly. |

Note: Values are typical ranges for the specified functional groups.

Advanced Sample Preparation Techniques for Analytical Studies

Effective sample preparation is critical for accurate and sensitive analysis, aiming to isolate this compound from complex matrices, remove interferences, and concentrate the analyte.

Liquid-Liquid Extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. longdom.orgwikipedia.org For the extraction of a moderately polar compound like this compound from an aqueous matrix, organic solvents such as dichloromethane (B109758) or ethyl acetate (B1210297) are effective. rsc.org Optimization of LLE involves selecting an appropriate solvent, adjusting the pH of the aqueous phase to ensure the analyte is in a neutral form, and potentially using a "salting-out" effect by adding a salt like sodium sulfate (B86663) to the aqueous layer to decrease the analyte's solubility and drive it into the organic phase. elementlabsolutions.com

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE. nih.gov It involves passing a liquid sample through a solid sorbent that retains the analyte. The analyte is later eluted with a small volume of a strong solvent. For this compound, a reversed-phase sorbent like C18 would be suitable, where the analyte is retained from an aqueous sample and eluted with a solvent such as methanol (B129727) or acetonitrile. nih.gov

Table 2: Optimization Parameters for LLE and SPE of this compound

| Technique | Parameter | Options & Considerations | Rationale |

| LLE | Extraction Solvent | Dichloromethane, Ethyl Acetate, Hexane/Ethyl Acetate mixtures. longdom.orgrsc.org | Match solvent polarity with the analyte for efficient partitioning. Dichloromethane is effective for moderately polar esters. |

| pH of Aqueous Phase | Adjust to neutral or slightly acidic. | Ensures the hydroxyl group is protonated and the compound remains neutral, maximizing its affinity for the organic phase. | |

| Ionic Strength | Addition of salts (e.g., NaCl, Na₂SO₄). elementlabsolutions.com | Increases the polarity of the aqueous phase, reducing the solubility of the organic analyte ("salting-out"). | |

| SPE | Sorbent Type | Reversed-phase (e.g., C18, HLB), Normal-phase (e.g., Silica). nih.gov | Reversed-phase is ideal for retaining moderately polar compounds from aqueous solutions. |

| Wash Solvent | Water or a weak organic/aqueous mix. | Removes polar interferences without eluting the analyte. | |

| Elution Solvent | Methanol, Acetonitrile, or mixtures. | A strong solvent is needed to disrupt the analyte-sorbent interaction and recover the compound. |

HS-SPME is a solvent-free extraction technique ideal for analyzing volatile and semi-volatile compounds. nih.gov A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample, where volatile analytes partition onto the fiber. The fiber is then transferred to a GC inlet for thermal desorption and analysis. ipb.pt

The optimization of HS-SPME for this compound involves several key parameters. nih.gov The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds. nih.gov Extraction temperature and time must be carefully controlled to ensure equilibrium is reached between the sample headspace and the fiber, maximizing sensitivity. nih.gov

Table 3: HS-SPME Optimization Parameters for Volatile Ester Analysis

| Parameter | Typical Range/Options | Effect on Extraction Efficiency |

| Fiber Coating | PDMS, DVB/CAR/PDMS, PA. nih.gov | The polarity and porosity of the coating determine its affinity for the analyte. DVB/CAR/PDMS is a versatile choice for esters. |

| Extraction Temperature | 30 - 60 °C. nih.gov | Higher temperatures increase the vapor pressure of the analyte, promoting its transfer to the headspace, but can affect partitioning equilibrium. |

| Extraction Time | 15 - 45 minutes. nih.gov | Sufficient time is needed to allow for equilibrium to be established between the headspace and the fiber coating. |

| Sample Agitation | Stirring or sonication. ipb.pt | Agitation accelerates the mass transfer of the analyte from the sample matrix to the headspace. |

| Ionic Strength | Addition of NaCl. ipb.pt | "Salting-out" effect increases the volatility of the analyte by reducing its solubility in the aqueous matrix. |

Quantitative Analysis Strategies in Research Contexts

Accurate quantification of this compound is essential for many research applications. This is typically achieved using chromatographic methods coupled with appropriate detection and calibration strategies.

The most common method for quantification is the external standard calibration curve. This involves preparing a series of standards of known concentrations of pure this compound. These standards are analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its response on this curve.

A typical calibration curve for GC or LC analysis should demonstrate linearity over the expected concentration range of the samples. The quality of the fit is assessed by the coefficient of determination (R²), which should ideally be ≥ 0.99. mdpi.com

Table 4: Example Parameters for a Calibration Curve

| Parameter | Example Value/Range | Description |

| Concentration Levels | 5 to 8 | A sufficient number of points to define the linear range. |

| Concentration Range | e.g., 10 µg/L to 500 µg/L | Should bracket the expected concentration in the unknown samples. |

| Replicates | n=3 | Multiple injections at each concentration level to assess precision. |

| Regression Model | Linear | A linear relationship between concentration and response is most common. |

| Acceptance Criteria | R² ≥ 0.99 | Indicates a strong linear relationship. mdpi.com |

The use of an internal standard (IS) is a powerful technique to improve the precision and accuracy of quantitative analysis. An IS is a compound with similar chemical and physical properties to the analyte, which is added at a constant concentration to all standards and samples. The IS corrects for variations in sample preparation, injection volume, and instrument response.

For this compound, a suitable internal standard would be a structurally similar ester that is not naturally present in the sample, such as an isomer or a homologue like ethyl 3-hydroxyoctanoate (B1259324) or a deuterated version of the analyte itself. nih.gov Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.

Table 5: Selection Criteria for an Internal Standard

| Criterion | Example for this compound | Rationale |

| Chemical Similarity | Ethyl 3-hydroxyoctanoate, Heptan-3-ol | Ensures similar behavior during extraction and chromatographic analysis. |

| Not Present in Sample | Must be confirmed by analyzing a blank sample matrix. | Prevents interference and inaccurate quantification. |

| Chromatographic Resolution | Should be well-separated from the analyte and matrix peaks. | Allows for accurate integration of both analyte and IS peaks. |

| Stability | Must be stable throughout the entire analytical procedure. | Ensures the concentration of the IS remains constant. |

Computational and Theoretical Chemistry Studies of Ethyl 3 Hydroxyheptanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Ethyl 3-hydroxyheptanoate at the atomic level. These methods solve the Schrödinger equation (or its approximations) to provide insights into electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies of Conformational Isomers

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a flexible molecule such as this compound, which has several rotatable bonds, DFT would be employed to identify its various stable three-dimensional arrangements, known as conformational isomers.

A systematic conformational search would reveal numerous potential structures. The stability of these conformers is largely influenced by a balance of steric hindrance, intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl group, and other non-covalent interactions. DFT calculations would provide the optimized geometry and relative energies of these isomers. The results would typically be presented in a table comparing the relative energies of the most stable conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations This table is illustrative and not based on published experimental data.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| 1 (Global Minimum) | 0.00 | Intramolecular H-bond (OH···O=C) |

| 2 | 1.25 | Weaker H-bond, different alkyl chain orientation |

| 3 | 2.50 | No significant H-bond, extended conformation |

| 4 | 3.10 | Steric clash between alkyl chain and ethyl group |

Ab Initio Calculations of Reaction Transition States

Ab initio (from first principles) quantum chemistry methods are another class of computational techniques that can be used to study chemical reactions. These methods are typically more computationally expensive than DFT but can offer higher accuracy. For this compound, ab initio calculations could be used to model the transition states of reactions it might undergo, such as ester hydrolysis or oxidation of the hydroxyl group.

By calculating the energy of the transition state relative to the reactants, the activation energy for a given reaction can be determined. This information is crucial for understanding reaction kinetics and mechanisms. For instance, studying the base-catalyzed hydrolysis of the ester would involve modeling the approach of a hydroxide (B78521) ion and the subsequent formation and breakdown of a tetrahedral intermediate.

Table 2: Hypothetical Activation Energies for Reactions of this compound from Ab Initio Calculations This table is illustrative and not based on published experimental data.

| Reaction | Method | Activation Energy (kcal/mol) |

| Base-catalyzed Hydrolysis | CCSD(T) | 15.8 |

| Acid-catalyzed Hydrolysis | MP2 | 20.5 |

| Oxidation of Hydroxyl Group | CASSCF | 25.1 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of atoms and molecules over time, offering insights into conformational changes and the influence of the environment.

For this compound, MD simulations could be used to explore its conformational landscape in a more dynamic way than static quantum chemical calculations. Furthermore, by including solvent molecules (e.g., water, ethanol) in the simulation box, the effect of the solvent on the conformational preferences and dynamics of this compound can be investigated. For example, in a polar solvent, conformations with an exposed hydroxyl group might be more favored than those with intramolecular hydrogen bonds.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational models or to aid in the interpretation of experimental spectra. For this compound, properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra could be calculated.

DFT is commonly used for predicting NMR chemical shifts and IR frequencies. The accuracy of these predictions can be high enough to help assign peaks in experimental spectra and to distinguish between different isomers.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound This table is illustrative and not based on published experimental data.

| Spectroscopic Property | Predicted Value | Experimental Value |

| 13C NMR Chemical Shift (C=O) | 172.5 ppm | 172.1 ppm |

| 1H NMR Chemical Shift (CH-OH) | 4.15 ppm | 4.12 ppm |

| IR Frequency (O-H stretch) | 3450 cm-1 | 3445 cm-1 |

| IR Frequency (C=O stretch) | 1730 cm-1 | 1735 cm-1 |

Ligand-Receptor Interaction Modeling (if applicable to enzymatic or biological studies)

While there is evidence of biological activity for similar compounds, specific studies on the interaction of this compound with enzymes or biological receptors are not prominent in the literature. If such interactions were to be studied, molecular docking and molecular dynamics simulations would be the primary computational tools.

Molecular docking would be used to predict the preferred binding orientation of this compound within the active site of a receptor. Subsequent MD simulations could then be used to assess the stability of the predicted binding pose and to calculate the binding free energy, which is a measure of the affinity of the ligand for the receptor. These studies have been performed on related compounds, such as the interaction of ethyl 3-hydroxyhexanoate (B1247844) with viral proteins. nih.gov

Development of Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationships (QSAR) are models that correlate the chemical structure of a series of compounds with their chemical reactivity or biological activity. To develop a QSAR model for a series of 3-hydroxy esters including this compound, one would need a dataset of compounds with measured reactivity or activity data.

Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods would then be used to build a mathematical model that relates these descriptors to the observed reactivity. Such a model could then be used to predict the reactivity of new, untested compounds in the same class. No specific QSAR studies for this compound have been identified in the surveyed literature.

Emerging Research Applications and Future Directions for Ethyl 3 Hydroxyheptanoate

Role as a Chiral Building Block in Advanced Organic Synthesis

The presence of a chiral center and multiple functional groups makes ethyl 3-hydroxyheptanoate a valuable starting material for the synthesis of complex molecules. Its enantiomerically pure forms are particularly sought after in the pharmaceutical and agrochemical industries.

Synthesis of Bioactive Molecules and Pharmaceuticals

Enantiomerically pure β-hydroxy esters, such as this compound, are crucial chiral building blocks for creating a wide range of biologically active compounds. researchgate.net Their specific three-dimensional structure is often essential for the desired biological activity of pharmaceuticals and agrochemicals. For instance, similar chiral intermediates like (S)-Ethyl-4-chloro-3-hydroxybutanoate are vital for synthesizing hypercholesterolemia drugs. asianpubs.org The synthesis of these drugs often involves the asymmetric reduction of a precursor molecule, highlighting the importance of chiral control in the manufacturing process. asianpubs.orggoogle.comsci-hub.se

The broader class of chiral β-hydroxy esters serves as versatile intermediates for various important compounds, including pheromones and antibiotics. researchgate.netmdpi.com The ability to selectively produce either the (R) or (S) enantiomer allows chemists to access different classes of bioactive molecules. mdpi.com

Development of New Asymmetric Catalysts Derived from this compound Framework

While direct evidence for the development of asymmetric catalysts derived specifically from the this compound framework is limited in the provided search results, the principle of using chiral molecules as ligands or auxiliaries in catalysis is well-established. Chiral molecules can be used to create catalysts that direct a chemical reaction to produce a specific enantiomer of the product. This is a cornerstone of modern asymmetric synthesis. The development of such catalysts is an active area of research, with whole-cell biocatalysts and isolated enzymes being explored for their ability to perform stereoselective reductions. asianpubs.orgtudelft.nl

Investigations into Structure-Activity Relationships in Flavor and Aroma Chemistry Research

This compound and related compounds are significant contributors to the flavor and aroma profiles of various foods and beverages.

Mechanistic Studies of Perceived Flavor Attributes

This compound is recognized as a key volatile flavor compound, particularly in orange juice. sigmaaldrich.com Its aroma is often described as fruity, with notes of grape, green, citrus, and sweetness. sigmaaldrich.com In some food products, such as Hongqu rice wine, it serves as a unique marker that helps distinguish it from other varieties. The presence and concentration of this ester, along with other volatile compounds, are critical in defining the characteristic aroma of a product. For example, in sweet oranges, 25 key aroma compounds, including esters like this compound, contribute to eight distinct flavor notes. nih.gov

Table 1: Flavor Profile of this compound and Related Esters

| Compound | Molecular Formula | Aroma Profile | Key Applications |

| Ethyl 3-hydroxyhexanoate (B1247844) | C8H16O3 | Citrus, green, juicy, tropical | Flavors (citrus, cheese), antiviral agents |

| Ethyl hexanoate | C8H16O2 | Pineapple, fruity | Beverage aromas, confectionery |

| Ethyl butyrate | C6H12O2 | Sweet, pineapple, apple | Fruit flavors, perfumes |

| Ethyl lactate | C5H10O3 | Buttery, creamy | Food preservatives, biodegradable solvents |

This table is based on data from a comparative analysis of related esters.

Exploration of Sustainable Production Routes and Bio-based Materials

The push for a more sustainable economy has spurred research into bio-based production methods and materials.

The monomers related to this compound, such as 3-hydroxyhexanoate, are used in the production of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polymers produced by microorganisms and are considered a promising alternative to petroleum-based plastics. frontiersin.orgmdpi.com Specifically, the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] has properties similar to commodity plastics and is suitable for applications like single-use plastics and medical devices. frontiersin.org The inclusion of 3-hydroxyhexanoate monomers enhances the flexibility of the resulting polymer compared to pure poly(3-hydroxybutyrate) (PHB). frontiersin.org

Research is also focused on the chemical modification of these biopolymers to create new materials with tailored properties. For instance, P(3HB-co-3HHx) can be chemically modified to create amphiphilic polymers with both water-repelling and water-attracting properties, expanding their potential applications. usda.gov Furthermore, combining PHB with other polymers can create novel biomaterials for medical applications. frontiersin.org The production of these bio-based polymers is part of a broader effort to develop sustainable materials from renewable resources. researchgate.net

Integration into Green Chemical Processes and Biorefineries

The pursuit of sustainable chemical production has highlighted the potential of this compound and similar β-hydroxy esters in green chemistry and biorefinery applications. Research is increasingly focused on biocatalytic and environmentally benign methods for their synthesis, moving away from traditional chemical routes.

One of the key areas of development is the use of whole-cell biotransformation and isolated enzymes for the production of chiral β-hydroxy esters. These biocatalytic processes often operate under mild reaction conditions, reduce waste, and can exhibit high enantioselectivity, which is crucial for the synthesis of pharmaceuticals and other bioactive molecules. For instance, the reduction of β-ketoesters to their corresponding β-hydroxyesters using yeast or specific enzymes is a well-established green method. core.ac.uk Glycerol (B35011), a byproduct of biodiesel production, has been explored as a green solvent for the reduction of β-ketoesters, aligning with the principles of a circular economy. blogspot.com

The integration of this compound production into biorefinery concepts is a promising strategy for enhancing sustainability. Biorefineries aim to utilize biomass feedstocks to produce a range of products, including chemicals, fuels, and materials. In this context, the byproducts from one process can serve as feedstocks for another. For example, studies on the anaerobic production of ethyl (S)-3-hydroxybutyrate have shown that the process yields valuable byproducts like CO2 and ethanol (B145695), which can be further utilized within a biorefinery, such as for methane (B114726) production. researchgate.netucl.ac.uk While this research focuses on a shorter-chain analogue, the principles are transferable to this compound. The use of renewable raw materials, such as those derived from biomass, for the synthesis of these esters is a core tenet of their integration into biorefineries. blogspot.com Copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) are being produced from varied carbon sources, including industrial and agricultural wastes, further emphasizing the shift towards a circular bioeconomy. mdpi.com

Table 1: Examples of Green Chemistry Approaches for β-Hydroxy Ester Synthesis

| Approach | Key Features | Potential Advantages |

| Whole-Cell Biocatalysis | Use of microorganisms (e.g., yeast) to catalyze reactions. | Mild reaction conditions, potential for high enantioselectivity, utilization of renewable feedstocks. |